molecular formula C6H7BBrNO3 B1289913 5-Bromo-2-methoxypyridine-3-boronic acid CAS No. 850864-59-4

5-Bromo-2-methoxypyridine-3-boronic acid

Cat. No.: B1289913
CAS No.: 850864-59-4
M. Wt: 231.84 g/mol
InChI Key: KIMPFSRSIJTVLK-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridine-3-boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a bromine atom and a methoxy group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science, due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid typically involves the bromination of 2-methoxypyridine followed by borylation. One common method includes:

    Bromination: 2-Methoxypyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for 5-Bromo-2-methoxypyridine-3-boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the aryl or vinyl halide.

Comparison with Similar Compounds

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMPFSRSIJTVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629627
Record name (5-Bromo-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-59-4
Record name B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850864-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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